Carbonic Anhydrase I Inhibition: Weak Micromolar Affinity Versus Classical Sub‑Nanomolar Inhibitors
The compound inhibits human carbonic anhydrase I (hCA I) with a Ki of 3.70 × 10³ nM (3.7 µM) in a CO₂ hydration stopped‑flow assay [1]. This affinity is three orders of magnitude weaker than that of the classical sulfonamide acetazolamide, which typically exhibits Ki values of 1–10 nM for hCA I in analogous assays [2].
| Evidence Dimension | CA I inhibition potency (Ki) |
|---|---|
| Target Compound Data | 3.70 × 10³ nM (3.7 µM) [1] |
| Comparator Or Baseline | Acetazolamide: Ki = 1–10 nM for hCA I [2] |
| Quantified Difference | ~500–3,700‑fold weaker affinity |
| Conditions | Human carbonic anhydrase I, CO₂ hydration stopped-flow assay, 15 min pre‑incubation |
Why This Matters
The weak CA I inhibition demonstrates that this compound is not a pan‑CA inhibitor; it offers a low‑affinity starting point for developing isoform‑selective CA ligands or for applications requiring minimal CA engagement to avoid on‑target toxicity.
- [1] BindingDB entry BDBM50133395. Inhibition of human carbonic anhydrase I (Ki = 3.70×10³ nM) for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. View Source
- [2] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. doi:10.1038/nrd2467. Acetazolamide Ki for hCA I typically 1–10 nM. View Source
